3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
Overview
Description
3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives like 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide are integral in studies related to bioorganics and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules are directly linked to their pharmaceutical and biological activities. Research using infrared and nuclear magnetic resonance spectroscopic methods has attempted to identify tautomeric forms of sulfonamide derivatives, which are crucial in understanding their role in various applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Cell Cycle Inhibitors in Antitumor Screens
Compounds from sulfonamide-focused libraries, including derivatives similar to this compound, have been evaluated in cell-based antitumor screens. These compounds are identified as potent cell cycle inhibitors and have even progressed to clinical trials. Their use in the development of antitumor agents, particularly in relation to their impact on tubulin polymerization and cell cycle phases in cancer cell lines, is significant (Owa et al., 2002).
Synthesis of Sulfonated Derivatives
Research has been conducted on the synthesis of sulfonated derivatives of compounds structurally related to this compound. These studies provide valuable insights into the methods of synthesizing such derivatives, essential for their use in various scientific applications (Courtin, Tobel, & Doswald, 1978).
Development of Adenosine Receptor Antagonists
Sulfonamide structures, including ones similar to this compound, are used in the development of adenosine receptor antagonists. The study of these compounds reveals their potential as potent and selective agents in targeting specific receptors, contributing to the development of new therapeutic agents (Yan et al., 2006).
Properties
IUPAC Name |
3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVPSLVBOZCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.